![molecular formula C17H17NO5 B2501764 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid CAS No. 2287342-29-2](/img/structure/B2501764.png)
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid (HPPPA) is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a derivative of 4-hydroxyphenylacetic acid and is known to have anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. Prostaglandins are known to play a key role in the inflammatory response and pain perception. By inhibiting the activity of COX enzymes, 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of prostaglandins, which are known to play a key role in the inflammatory response and pain perception. 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid has also been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized for its anti-inflammatory and analgesic properties. It is also relatively easy to synthesize, with a yield of around 70%. However, 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid also has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid has a relatively short half-life, which may limit its usefulness in long-term experiments.
Zukünftige Richtungen
For research on 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid include the development of more potent and selective COX inhibitors, the development of 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid derivatives with improved pharmacokinetic properties, and exploring its potential applications in the treatment of other inflammatory conditions.
Synthesemethoden
The synthesis of 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid involves the reaction of 4-hydroxyphenylacetic acid with phenyl isocyanate in the presence of a catalytic amount of triethylamine. The resulting product is then treated with paraformaldehyde and sodium borohydride to obtain 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid. The yield of this reaction is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response and pain perception. By inhibiting the activity of COX enzymes, 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Eigenschaften
IUPAC Name |
3-[4-hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-15-8-6-12(7-9-16(20)21)10-14(15)18-17(22)23-11-13-4-2-1-3-5-13/h1-6,8,10,19H,7,9,11H2,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXQDALFWXMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Benzhydrylpiperazin-1-yl)(7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2501684.png)
![5-bromo-6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2501685.png)
![1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane](/img/structure/B2501687.png)
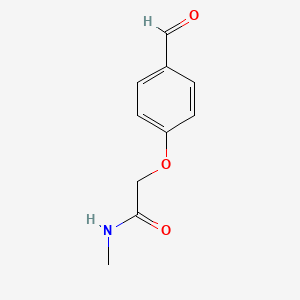

![[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride](/img/structure/B2501691.png)
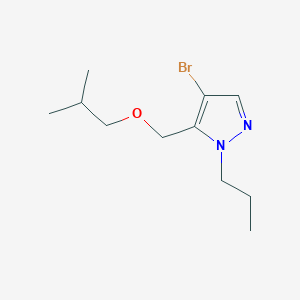
![4-Cyclopropyl-6-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2501694.png)
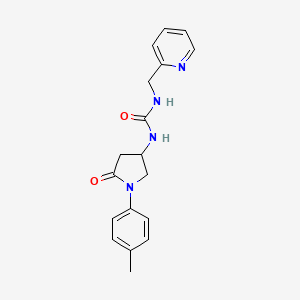
![Methyl (4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate](/img/structure/B2501698.png)
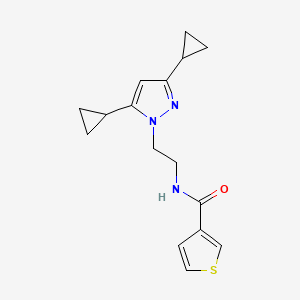
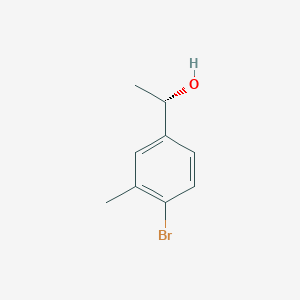
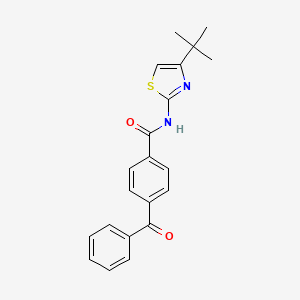
![N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2501704.png)